molecular formula C8H14N2O B2607587 3-methyl-2,3,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-4-one CAS No. 1822529-02-1

3-methyl-2,3,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-4-one

Cat. No.: B2607587
CAS No.: 1822529-02-1
M. Wt: 154.213
InChI Key: VSSXUVBKYAHOSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Core Heterocyclic Architecture: Pyrrolo[1,2-a]Pyrazine Scaffold Analysis

3-Methyl-2,3,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-4-one features a fused bicyclic system comprising a pyrrole ring (five-membered) and a pyrazine ring (six-membered). The pyrazine ring is saturated at the 1,2-positions, forming a lactam structure at position 4 (C=O). The bicyclic system is further modified by a methyl substituent at the bridgehead carbon (C3) and hydrogenation of all pyrrole and pyrazine carbons except for the lactam site.

Key Structural Features:

  • Molecular Formula: C₈H₁₂N₂O₂ (168.19 g/mol)
  • SMILES: C[C@H]1C(=O)N2CCC[C@H]2C(=O)N1 (stereochemistry at C3 and C8a)
  • Bridgehead Positions: C3 (methyl substituent) and C8a (saturated carbon)

Table 1: Bond Lengths and Angles in Pyrrolo[1,2-a]Pyrazine Systems

Bond/Position Length (Å) Angle (°) Source
C3–N1 (lactam) 1.314–1.359 115–126
C8a–N2 1.378–1.396 105–115
N1–C2 (pyrrole) 1.490–1.514 105–112

This architecture confers rigidity and electronic delocalization, influencing reactivity and biological interactions.

Stereochemical Configuration at Bridgehead Positions

The stereochemistry at C3 and C8a determines the compound’s spatial arrangement and biological activity. The (3S,8aR) configuration is prevalent, as confirmed by X-ray crystallography and chiral synthesis.

Key Observations:

  • C3 Configuration: The methyl group adopts an S configuration, contributing to steric hindrance and directing reactivity toward the less substituted face.
  • C8a Configuration: The R configuration ensures planarity in the bicyclic system, enabling π-π stacking interactions in crystalline states.

Table 2: Stereoisomers of Pyrrolo[1,2-a]Pyrazin-4-One Derivatives

Stereocenter Configuration Biological Relevance Source
C3 S Enhanced binding affinity to GPCRs
C8a R Improved solubility and metabolic stability

The stereochemical rigidity is critical for interactions with biological targets such as P53 protein in cancer therapy.

Tautomeric Equilibria in Hexahydro Derivatives

While the lactam form (C=O) is dominant, tautomeric equilibria may occur under specific conditions. However, experimental evidence for significant tautomerism in this compound is limited.

Theoretical Considerations:

  • **Lactam-L

Properties

IUPAC Name

3-methyl-2,3,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-6-8(11)10-4-2-3-7(10)5-9-6/h6-7,9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSXUVBKYAHOSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N2CCCC2CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1822529-02-1
Record name 3-methyl-octahydropyrrolo[1,2-a]piperazin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 3-methyl-2,3,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-4-one can be achieved through several synthetic routes. One common method involves the cyclization of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to yield the desired compound . Industrial production methods may involve similar steps but optimized for large-scale synthesis.

Chemical Reactions Analysis

3-methyl-2,3,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of 3-methyl-2,3,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-4-one is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation . Its antioxidant properties suggest it may neutralize free radicals and protect cells from oxidative damage.

Comparison with Similar Compounds

Core Structural Variations

The table below compares key structural features of the target compound with analogs:

Compound Name Core Structure Substituents Saturation Level Biological Activity (Reported)
3-Methyl-2,3,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-4-one Pyrrolo[1,2-a]pyrazin-4-one 3-Methyl Hexahydro (6-membered) Not explicitly stated (potential Nrf2 inducer)
(S)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one hydrochloride Pyrrolo[1,2-a]pyrazin-4-one None (free base as hydrochloride) Hexahydro Intermediate in drug synthesis
7,8-Dihydro-1-methoxy-3-methylpyrrolo[1,2-a]pyrazin-4(6H)-one Pyrrolo[1,2-a]pyrazin-4-one 3-Methyl, 1-Methoxy Dihydro (2-membered) Antioxidant/cytotoxic potential
6a,7,8,9-Tetrahydro-5-(phenylmethyl)pyrido[3,2-a]pyrrolo[1,2-a]pyrazin-6(5H)-one Pyrido-pyrrolo-pyrazinone Phenylmethyl Tetrahydro (4-membered) Hypotensive agent
3-(2-(3-Methoxyphenyl)-2-oxoethylidene)octahydropyrido[1,2-a]pyrazin-4-one Pyrido[1,2-a]pyrazin-4-one 3-Methoxyphenyl, oxoethylidene Octahydro (8-membered) Nrf2/ARE pathway activation

Key Observations :

  • Substituent Effects : The 3-methyl group in the target compound likely increases lipophilicity compared to unsubstituted analogs (e.g., ), influencing membrane permeability . Methoxy or phenylmethyl groups in analogs () confer distinct electronic effects, altering receptor binding .

Physicochemical Properties

Property Target Compound (Predicted) 7,8-Dihydro-1-methoxy-3-methyl Analog (S)-Hexahydro Hydrochloride
Molecular Weight (g/mol) ~166 (free base) 180.2 176.65 (hydrochloride)
Density (g/cm³) ~1.25 1.30 1.30 (predicted)
Boiling Point (°C) ~300 302.7 N/A
pKa ~5.1 5.10 N/A
Solubility Moderate in polar solvents Low (lipophilic substituents) High (hydrochloride salt)

Notes:

  • The hydrochloride salt () improves aqueous solubility, a critical factor for bioavailability .

Biological Activity

3-methyl-2,3,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-4-one is a complex organic compound belonging to the pyrrolopyrazine class. Its unique structure contributes to a range of biological activities that are of significant interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C9H16N2C_9H_{16}N_2, with a molecular weight of approximately 168.24 g/mol. The compound features a pyrrolo[1,2-a]pyrazine core which is crucial for its biological activity.

PropertyValue
Molecular FormulaC9H16N2C_9H_{16}N_2
Molecular Weight168.24 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Research indicates that compounds within the pyrrolopyrazine class exhibit notable antimicrobial properties. For instance, derivatives of pyrazoles have shown effectiveness against various bacterial strains and fungi due to their ability to inhibit critical enzymatic pathways in microbial metabolism . The specific mechanisms often involve interaction with DNA or protein synthesis pathways.

Anticancer Properties

Studies have highlighted the potential of pyrazole derivatives in cancer treatment. A significant focus has been on their ability to inhibit key proteins involved in tumor growth and survival. For example, certain derivatives have demonstrated inhibitory activity against BRAF(V600E) and EGFR mutations commonly associated with various cancers . The structural characteristics of this compound may enhance its efficacy as an anticancer agent through similar mechanisms.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. These interactions can modulate enzymatic activities and receptor functions:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
  • Receptor Modulation : It may bind to various receptors altering cellular signaling pathways that lead to apoptosis in cancer cells or inhibition of bacterial growth.

Case Studies

Case Study 1: Antitumor Activity
In a study examining the effects of various pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231), specific compounds demonstrated significant cytotoxicity. The combination of these compounds with standard chemotherapy agents like doxorubicin showed a synergistic effect that enhanced overall treatment efficacy .

Case Study 2: Antimicrobial Efficacy
A series of experiments evaluated the antimicrobial properties of related pyrrolopyrazines against common pathogens. Results indicated that these compounds could inhibit bacterial growth effectively at concentrations lower than those required for traditional antibiotics .

Q & A

Q. Example Reaction Setup

ParameterCondition
PrecursorLactam intermediate
ReagentMethylmagnesium bromide (3 eq.)
SolventDry THF
Temperature0°C (2 h), then RT (12 h)
Yield65–75% after purification

How can researchers confirm the structural integrity of this compound?

Basic Research Question
Comprehensive characterization requires multi-modal analytical techniques:

  • NMR Spectroscopy :
    • ¹H NMR : Key signals include δ 1.2–1.4 ppm (methyl group), δ 2.8–3.5 ppm (pyrrolidine and pyrazinone protons), and δ 4.1–4.3 ppm (bridgehead protons) .
    • ¹³C NMR : Carbonyl (C=O) resonance at ~170 ppm and sp³ carbons between 20–60 ppm .
  • Infrared (IR) Spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (C=O) and 2900–3000 cm⁻¹ (C-H) confirm functional groups .
  • High-Performance Liquid Chromatography (HPLC) : Retention time consistency (e.g., 1.67 min under reverse-phase conditions) ensures purity .

Q. Mechanistic Insight

In silico docking studies suggest the pyrazinone carbonyl forms a critical H-bond with PARP-1’s Ser904, while the methyl group occupies a hydrophobic subpocket .

How do structural modifications influence the pharmacological profile of this compound?

Advanced Research Question
Structure-activity relationship (SAR) studies reveal:

  • Methyl group position : 3-Methyl derivatives show enhanced metabolic stability compared to 2-methyl analogs due to reduced CYP450 oxidation .
  • Ring saturation : Hexahydro derivatives exhibit improved solubility over fully aromatic analogs, balancing bioavailability and target engagement .
  • Electron-withdrawing substituents : Addition of halogens or nitro groups at C7 increases kinase inhibitory potency but may reduce selectivity .

Q. Resolution Strategies

  • Reproduce conditions : Validate purity via LC-MS before biological testing .
  • Meta-analysis : Cross-reference data from PubChem and peer-reviewed journals to identify consensus trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.